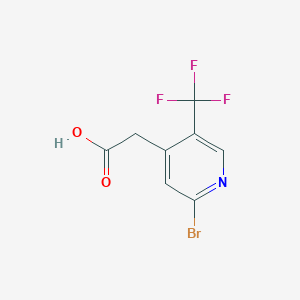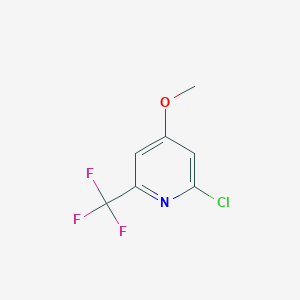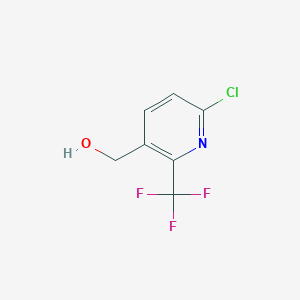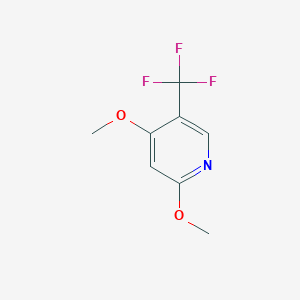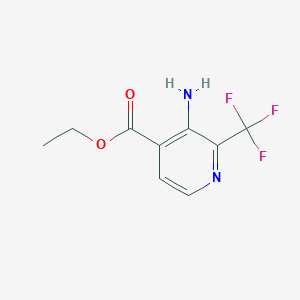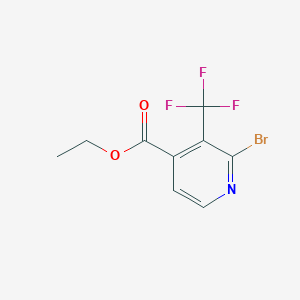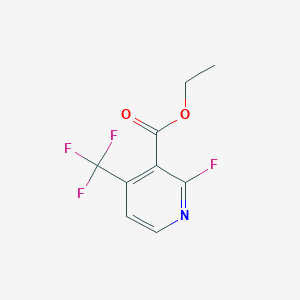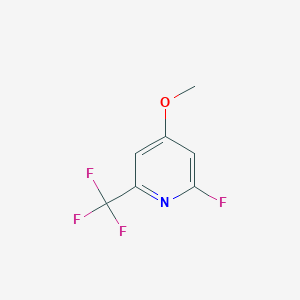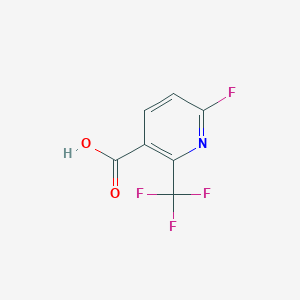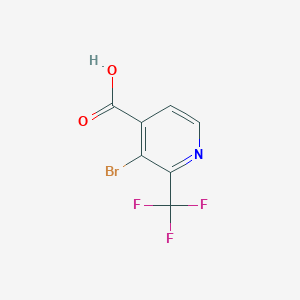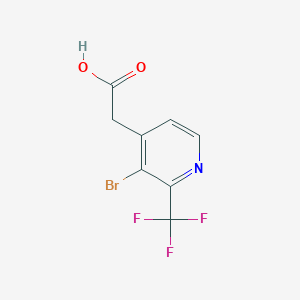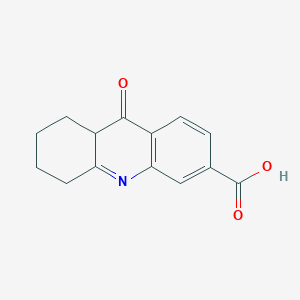
9-Oxo-5,6,7,8,8a,9-hexahydroacridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Oxo-5,6,7,8,8a,9-hexahydroacridine-3-carboxylic acid is a chemical compound with the molecular formula C14H13NO3 . It has a molecular weight of 243.26 .
Molecular Structure Analysis
The molecular structure of 9-Oxo-5,6,7,8,8a,9-hexahydroacridine-3-carboxylic acid consists of 14 carbon atoms, 13 hydrogen atoms, and 3 oxygen atoms .Applications De Recherche Scientifique
Crystal Structure and Molecular Interactions
- Crystal Engineering with Coordination Compounds : Compounds with 9-aminoacridine fragments, similar in structure to 9-Oxo-5,6,7,8,8a,9-hexahydroacridine-3-carboxylic acid, have been utilized in crystal engineering. These compounds display distinct hydrogen bonding and π-π stacking interactions, contributing to the formation of three-dimensional supramolecular frameworks. Such frameworks are vital in materials science and crystallography for developing new materials with unique properties (Eshtiagh-hosseini et al., 2014).
Synthesis and Chemical Analysis
- Synthesis of Acridine Derivatives : Research has explored the synthesis of new acridine-9-carboxylic acid derivatives, closely related to the compound . These derivatives have potential applications in pharmacokinetics and toxicology, indicating a broad scope of application in chemical and pharmaceutical research (Melyshenkova et al., 2018).
- Rapid Synthesis Methods : Studies have developed rapid synthesis methods for compounds like 4-oxo-4H-chromene-3-carboxylic acid, which share structural similarities with 9-Oxo-5,6,7,8,8a,9-hexahydroacridine-3-carboxylic acid. These methods are crucial for efficiently producing biologically active compounds, highlighting the importance of efficient synthesis techniques in medicinal chemistry (Zhu et al., 2014).
Biomedical Applications
- Antitumor Agents : Compounds like 9-anilinoacridine-4-carboxylic acid, which are structurally related to the compound in focus, have been synthesized and evaluated for their potential as antitumor agents. This indicates the relevance of such compounds in the development of new therapies for cancer treatment (Carlson & Beal, 2000).
- Chemiluminescent Properties : Research has also delved into the chemiluminescent properties of acridinium compounds, derived from acridine carboxylic esters. These properties are significant for various biological and chemical luminescence applications, such as in bioassays and imaging techniques (Renotte et al., 2000).
Propriétés
IUPAC Name |
9-oxo-6,7,8,8a-tetrahydro-5H-acridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-13-9-3-1-2-4-11(9)15-12-7-8(14(17)18)5-6-10(12)13/h5-7,9H,1-4H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEWKGFNLIRGJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=CC(=C3)C(=O)O)C(=O)C2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Oxo-5,6,7,8,8a,9-hexahydroacridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

